Cas no 97-78-9 (N-Lauroylsarcosine)

N-Lauroylsarcosine structure
N-Lauroylsarcosine structure
Produktname:N-Lauroylsarcosine
CAS-Nr.:97-78-9
MF:C15H29NO3
MW:271.395664930344
MDL:MFCD00021749
CID:804343
PubChem ID:87572102

N-Lauroylsarcosine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Glycine,N-methyl-N-(1-oxododecyl)-
    • N-Lauroylsarcosine
    • N-Dodecanoyl-N-Methylglycine
    • Sarkosyl L
    • N-Dodecanoylsarcosine
    • Lauroyl sarcosine
    • Lauroylsarcosine
    • Glycine, N-methyl-N-(1-oxododecyl)-
    • Hamposyl L
    • Sarcosyl L
    • Maprosyl L
    • N-Laurylsarcosine
    • N-Lauroyl sarcosinate
    • Sarkosyl L
    • N-Lauroyl-N-methylaminoacetic acid
    • 2-(N-methyldodecanamido)acetic acid
    • Sarcosine, N-lauroyl-
    • LIJ19P3L6F
    • BACYUWVYYTXETD-UHFFFAOYSA-N
    • Crodasinic L
    • Vanseal LS
    • Nikkol sarcosinate LH
    • DSSTox_RID_79902
    • DSSTox_CID_22011
    • N-Methyl-N-(1-oxododecyl)glycine (ACI)
    • Sarcosine, N-lauroyl- (6CI, 8CI)
    • 2-[Dodecanoyl(methyl)amino]acetic acid
    • Lauroylsarcosinate
    • N-Dodecanoylsarcosinate
    • N-Lauroyl-N-methylglycine
    • NSC 96994
    • Sarcosinate LH
    • Soypon SLA
    • NCGC00255839-01
    • EC 202-608-3
    • HY-W141881
    • NS00011477
    • AKOS009158126
    • CS-0201675
    • 97-78-9
    • LS-14453
    • LAUROYL SARCOSINE [II]
    • SCHEMBL61098
    • L0151
    • MFCD00021749
    • D78483
    • Tox21_301352
    • CHEMBL1907464
    • Q27283002
    • N-Methyl-N-(1-oxododecyl)glycine
    • UNII-LIJ19P3L6F
    • DTXCID5022011
    • N-Lauroylsarcosine, purum p.a., >=98.0% (GC)
    • N-Lauroylsarcosine, neat, >=95%
    • NSC-96994
    • N-Methyl-N-(1-oxododecyl) glycine
    • [Dodecanoyl(methyl)amino]acetic acid #
    • DTXSID7042011
    • DA-66121
    • NSC96994
    • W-109367
    • STL452997
    • EINECS 202-608-3
    • CAS-97-78-9
    • LOWENOL L ACID
    • Lauroylsarcosine (sodium salt)
    • CHEBI:183705
    • MDL: MFCD00021749
    • Inchi: 1S/C15H29NO3/c1-3-4-5-6-7-8-9-10-11-12-14(17)16(2)13-15(18)19/h3-13H2,1-2H3,(H,18,19)
    • InChI-Schlüssel: BACYUWVYYTXETD-UHFFFAOYSA-N
    • Lächelt: O=C(CN(C)C(CCCCCCCCCCC)=O)O

Berechnete Eigenschaften

  • Genaue Masse: 271.21500
  • Monoisotopenmasse: 271.214744
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 19
  • Anzahl drehbarer Bindungen: 12
  • Komplexität: 254
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 57.6
  • XLogP3: 4.5
  • Oberflächenladung: 0
  • Tautomerzahl: nichts

Experimentelle Eigenschaften

  • Farbe/Form: Nicht bestimmt
  • Dichte: 0.97
  • Schmelzpunkt: 45-50 °C
  • Siedepunkt: 413.2°Cat760mmHg
  • Flammpunkt: 203.7°C
  • PSA: 57.61000
  • LogP: 3.45030
  • Löslichkeit: Nicht bestimmt

N-Lauroylsarcosine Sicherheitsinformationen

N-Lauroylsarcosine Zolldaten

  • HS-CODE:2924199090
  • Zolldaten:

    China Zollkodex:

    2924199090

    Übersicht:

    Andere acyclische Amide (einschließlich acyclischer Carbamate)(einschließlich ihrer Derivate und Salze). MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponenten, gebrauchen zu, verpacken

    Zusammenfassung:

    292499090. andere acyclische Amide (einschließlich acyclische Carbamate) und ihre Derivate; Salze davon. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:30.0%

N-Lauroylsarcosine Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
BAI LING WEI Technology Co., Ltd.
L0151-25G
N-Lauroylsarcosine
97-78-9 90.0%(GC)
25G
¥ 260 2022-04-26
SHANG HAI XIAN DING Biotechnology Co., Ltd.
XF289-25g
N-Lauroylsarcosine
97-78-9 90.0%(GC)
25g
¥208.0 2022-05-30
TRC
L185008-25g
N-Lauroylsarcosine
97-78-9
25g
$110.00 2023-05-18
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N159033-100G
N-Lauroylsarcosine
97-78-9 95%
100g
¥411.90 2023-09-01
BAI LING WEI Technology Co., Ltd.
L0151-500G
N-Lauroylsarcosine
97-78-9 90.0%(GC)
500G
¥ 1630 2022-04-26
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
YL4793-100g
N-Lauroylsarcosine
97-78-9 ≥95%
100g
¥560元 2023-09-15
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
YL4793-100g
N-Lauroylsarcosine
97-78-9 ≥95%
100g
¥560元 2023-09-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA02738-100g
2-(N-Methyldodecanamido)acetic acid
97-78-9 ≥95%
100g
¥868.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA02738-500g
2-(N-Methyldodecanamido)acetic acid
97-78-9 ≥95%
500g
¥1678.0 2024-07-19
eNovation Chemicals LLC
D758403-500g
Glycine, N-methyl-N-(1-oxododecyl)-
97-78-9 95%
500g
$320 2023-09-02

N-Lauroylsarcosine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide ;  11 h, 130 °C
Referenz
Nonionic surfactant containing dimer acid ester, dimer diol ester, polyoxyalkylene dimer acid ester, and/or polyoxyalkylene dimerdiol ester derivative, and cosmetic and external compositions containing the same
, Japan, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: N-Methylformanilide ,  Triphosgene ;  5 - 10 h, 70 - 80 °C; 2 h, 70 - 80 °C
2.1 Solvents: Acetone ,  Water ;  15 - 20 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ;  4 - 5 h, pH 8 - 10, 15 - 20 °C
1.1 Reagents: Phosgene Catalysts: Dimethylformamide ;  5 - 10 h, 70 - 80 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 10, 15 - 20 °C; 4 - 5 h, 15 - 20 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Referenz
Method for synthesis of lauroyl amino acid sodiumMethod for synthesizing lauroyl amino acid sodium salt with lauric acid and phosgene as starting materials
, China, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 7 h, 250 °C
2.1 9.5 h, 130 °C
3.1 Reagents: Potassium hydroxide ;  11 h, 130 °C
Referenz
Nonionic surfactant containing dimer acid ester, dimer diol ester, polyoxyalkylene dimer acid ester, and/or polyoxyalkylene dimerdiol ester derivative, and cosmetic and external compositions containing the same
, Japan, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ;  10 min, pH 1 - 2, 50 °C; 15 min, pH 1 - 2, 50 °C; 15 min, 50 °C; 15 min, 50 °C
1.1 Reagents: Hydrochloric acid Solvents: Water
Referenz
Method for preparing amino acid surfactant liquid with low water contentMethod and apparatus for preparation of amino acid based surfactant with reduced byproducts
, China, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 9.5 h, 130 °C
2.1 Reagents: Potassium hydroxide ;  11 h, 130 °C
Referenz
Nonionic surfactant containing dimer acid ester, dimer diol ester, polyoxyalkylene dimer acid ester, and/or polyoxyalkylene dimerdiol ester derivative, and cosmetic and external compositions containing the same
, Japan, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 6.5 h, 250 °C
2.1 9.5 h, 130 °C
3.1 Reagents: Potassium hydroxide ;  11 h, 130 °C
Referenz
Nonionic surfactant containing dimer acid ester, dimer diol ester, polyoxyalkylene dimer acid ester, and/or polyoxyalkylene dimerdiol ester derivative, and cosmetic and external compositions containing the same
, Japan, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 10, 15 - 20 °C; 4 - 5 h, 15 - 20 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ,  Water ;  45 min, 5 - 10 °C; 8 h, 5 - 10 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.1 Reagents: Sodium hydroxide Solvents: Water ;  3 h, pH 9, cooled
1.2 Reagents: Sodium hydroxide Solvents: Acetone ;  pH 9
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Referenz
Method for synthesizing lauroyl amino acid sodium salt with lauric acid and phosgene as starting materialsA comparison of the self-assembly behaviour of sodium N-lauroyl sarcosinate and sodium N-lauroyl glycinate surfactants in aqueous and aqueo-organic mediaA quantitative recovery process of rare earth in bastnaesite leachate for energy saving and emission reduction
Bajani, Deepnath; et al Liu, Chenhao ; et al, China, 2018, (2018), 314-324

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Solvents: Acetone ,  Water ;  15 - 20 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  4 - 5 h, pH 8 - 10, 15 - 20 °C
1.1 3 min, pH 10, 3 °C; 7 min, 25 °C; 12 min, 25 °C
1.1 Solvents: Acetone ;  rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  3 h, pH 9, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Referenz
Method for synthesis of lauroyl amino acid sodiumMethod for producing N-acylamino acid salt using fatty acid chloridePreparation of extractant and its application
, China, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Catalysts: Sodium methoxide
Referenz
Preparation of N-acylaminocarboxylic and -sulfonic acids and their alkali metal salts.
, Germany, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Catalysts: Palladium ,  Lithium bromide ,  Sulfuric acid Solvents: N-Methyl-2-pyrrolidone ;  16 h, 60 bar, 60 °C
Referenz
Synthesis of N-Lauroyl Sarcosine by Amidocarbonylation: Comparing Homogeneous and Heterogeneous Palladium Catalysts
Hancker, Soeren; et al, Organic Process Research & Development, 2017, 21(12), 2045-2051

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  pH 9
2.1 Solvents: Acetone ;  rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  3 h, pH 9, 0 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Referenz
Preparation of extractant and its application
, China, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Catalysts: 2761693-85-8 Solvents: Acetone ,  Water ;  24 h, 100 °C
Referenz
Method for preparation of n-acylamino acid surfactants
, China, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
Referenz
Preparation of low phosphorus sodium lauroyl sarcosinateProcess for preparation of N-acyl-amino acid compoundsPalladium-catalyzed amidocarbonylation - a new, efficient synthesis of N-acyl amino acids
Beller, Matthias; et al, China, 1997, (1997), 1494-1496

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 400 min, 130 °C
2.1 Reagents: Potassium hydroxide ;  11 h, 130 °C
Referenz
Nonionic surfactant containing dimer acid ester, dimer diol ester, polyoxyalkylene dimer acid ester, and/or polyoxyalkylene dimerdiol ester derivative, and cosmetic and external compositions containing the same
, Japan, , ,

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Catalysts: Sodium methoxide Solvents: Methanol ;  6 h, 90 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  3 h, pH 2 - 5
Referenz
Method for synthesizing N-fatty acylamino acid
, China, , ,

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 400 min, 130 °C
Referenz
Nonionic surfactant containing dimer acid ester, dimer diol ester, polyoxyalkylene dimer acid ester, and/or polyoxyalkylene dimerdiol ester derivative, and cosmetic and external compositions containing the same
, Japan, , ,

N-Lauroylsarcosine Raw materials

N-Lauroylsarcosine Preparation Products

N-Lauroylsarcosine Verwandte Literatur

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